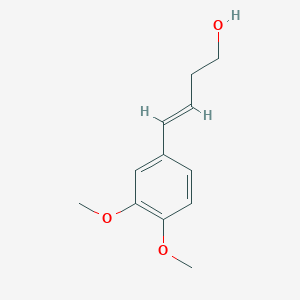

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

描述

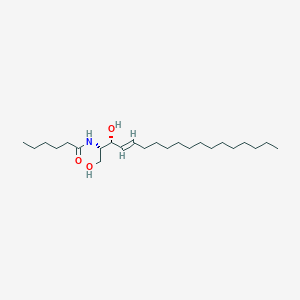

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol is an organic compound known for its role in various chemical and biological processes. This compound is characterized by the presence of a butenyl group attached to a dimethoxyphenyl ring, which contributes to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol can be synthesized through several methods. One common approach involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes. This method utilizes p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting reagents . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

科学研究应用

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol has been extensively studied for its applications in various fields:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Its potential therapeutic applications include treatments for hypopigmentation disorders.

Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

作用机制

The mechanism by which 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol exerts its effects involves the activation of specific molecular pathways. In the context of melanogenesis, it enhances the activation of extracellular signal-regulated kinase (ERK) and p38 pathways, leading to increased levels of tyrosinase . This enzyme catalyzes the conversion of tyrosine to melanin, thereby promoting melanin synthesis.

相似化合物的比较

Similar Compounds

3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of muscle relaxants and other pharmaceuticals.

3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and use in neurological research.

3,4-Dimethoxyphenylpropanoic acid: Utilized in the synthesis of various organic compounds.

Uniqueness

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol is unique due to its specific structure that allows it to enhance melanogenesis effectively. Its ability to activate key molecular pathways involved in melanin production sets it apart from other similar compounds.

属性

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXARZMWFOEQTO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69768-97-4 | |

| Record name | 4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069768974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol?

A1: Research suggests that (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol exhibits several biological activities, including:

- Enhanced Melanogenesis: The compound promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. This effect is linked to the activation of ERK and p38 MAP kinases and increased tyrosinase expression. Importantly, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol appears to mediate this effect through the upregulation and nuclear localization of upstream stimulating factor-1 (USF1). []

- Increased Phagocytic Activity: Studies indicate that (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol significantly enhances the phagocytic activity of macrophages, contributing to its potential as an immunomodulator. [, ]

- Antibacterial Activity: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol displays antibacterial activity against both Staphylococcus aureus and Escherichia coli. This activity is suggested to be bacteriolytic, causing damage to the bacterial cell wall and membrane. []

Q2: How does (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol impact melanogenesis at the molecular level?

A: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol enhances melanogenesis by increasing the expression of tyrosinase, a key enzyme involved in melanin production. This increased expression is mediated through the activation of the MAP kinase pathway and the transcription factor USF1. [, ]

Q3: What are the potential applications of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol based on its biological activities?

A3: The identified biological activities suggest several potential applications for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, including:

- Treatment of Hypopigmentation: Its ability to stimulate melanogenesis makes it a potential therapeutic agent for conditions such as vitiligo. []

- Immune System Modulation: The enhancement of macrophage phagocytosis suggests a role for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol in boosting immune responses. [, ]

- Development of Antibacterial Agents: The observed antibacterial activity against S. aureus and E. coli highlights its potential as a lead compound for novel antibacterial drugs. []

Q4: How is (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol extracted and analyzed?

A: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol can be extracted from Zingiber cassumunar Roxb. using various methods, with maceration using water as a solvent being reported as an effective method. [] High-performance liquid chromatography (HPLC) has been used to analyze and quantify this compound, with researchers developing methods to reduce its retention time for more efficient analysis. []

Q5: What are the challenges associated with the formulation of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol?

A: Formulating (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol into pharmaceutical preparations requires addressing factors such as its stability and solubility. Research has focused on optimizing tablet formulations using binders like polyvinyl pyrrolidone (PVP) to enhance the physical properties and stability of the tablets. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)

![[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B43516.png)

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)